molecular formula C5H7N3O2S B1584753 6-Aminopyridine-3-sulfonamide CAS No. 57187-73-2

6-Aminopyridine-3-sulfonamide

Cat. No. B1584753
CAS RN: 57187-73-2
M. Wt: 173.2 g/mol
InChI Key: VXPQZDZQAWMEHT-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-sulfonamide is a chemical compound with the empirical formula C5H7N3O2S and a molecular weight of 173.19 . It is a solid in its physical form .


Synthesis Analysis

Aminopyridines, including 6-Aminopyridine-3-sulfonamide, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of aminopyridine derivatives has attracted many researchers .


Molecular Structure Analysis

The molecular structure of 6-Aminopyridine-3-sulfonamide consists of a pyridine ring with an amino group at the 6th position and a sulfonamide group at the 3rd position .


Physical And Chemical Properties Analysis

6-Aminopyridine-3-sulfonamide is a solid compound with a molecular weight of 173.19 . Its empirical formula is C5H7N3O2S .

Scientific Research Applications

Synthesis and Complexation with Metal Ions

6-Aminopyridine-3-sulfonamide and similar sulfonylated compounds are significant in pharmaceuticals, especially as antibiotics. Research in this area includes the synthesis of these compounds and their complexation with metal ions like Nickel (II) and Iron (II). This complexation can potentially enhance the biological and catalytic potential of these compounds, making them more effective in pharmaceutical and chemical industries (Orie et al., 2021).

Development of Heterocyclic Compounds

The reactivity of aminopyridines, including 6-Aminopyridine-3-sulfonamide, with other chemicals leads to the formation of heterocyclic compounds. Such compounds are synthesized for potential applications in drug development and other chemical industries. The synthesis process often involves the formation of compounds like N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides, which have applications in pharmaceutical research (Rozentsveig et al., 2013).

Antibiotic Detoxification Research

In the study of detoxification mechanisms for carcinogenic arylamines, compounds like 6-Aminopyridine-3-sulfonamide play a crucial role. They are involved in the formation of adducts with other molecules, which could be significant in understanding the detoxification pathways of toxic compounds in organisms (Umemoto et al., 1988).

Agriculture: Synthesis of Herbicides

Aminopyridines, including 6-Aminopyridine-3-sulfonamide, are used in the synthesis of various agricultural chemicals such as herbicides. Their reactivity and ability to form stable compounds are crucial in developing effective herbicidal products (Shi Gui-zhe, 2015).

Drug Discovery: Sultams and Cyclic N-Sulfonyl Ketimines

In drug discovery, the synthesis of cyclic sulfonamides (sultams) is of particular interest. 6-Aminopyridine-3-sulfonamide derivatives are used in these syntheses, which can lead to new drugs with unique properties. Such compounds have been found to be effective in a variety of therapeutic areas (Zhong et al., 2019).

Biomedical Research: Antibodies for Sulfonamide Antibiotics

In biomedical research, antibodies against sulfonamide antibiotics are developed for sensitive detection methods like enzyme-linked immunosorbent assay (ELISA). These antibodies can detect a range of sulfonamide congeners, a crucial step in ensuring the safety and efficacy of these antibiotics (Adrián et al., 2009).

Molecular Structure and Hydrogen Bonding Studies

Research on the molecular structure and hydrogen bonding of sulfonamides, including 6-Aminopyridine-3-sulfonamide derivatives, provides insight into their chemical behavior. Such studies are vital in understanding how these compounds interact with other molecules, which is essential for drug design and development (Hulita et al., 2005).

Patent Review on Sulfonamide Inhibitors

Patent reviews on sulfonamide inhibitors, which include 6-Aminopyridine-3-sulfonamide derivatives, provide valuable information on the latest developments in this field. These reviews cover a range of applications, from antibacterial therapies to cancer treatments (Gulcin & Taslimi, 2018).

Polymorphism in Pharmaceutical Compounds

The study of polymorphism in pharmaceutical compounds, including 6-Aminopyridine-3-sulfonamide derivatives, is essential for understanding their physical properties and stability. This knowledge is crucial for the development of effective and stable pharmaceutical formulations (Bar & Bernstein, 1985).

Safety And Hazards

The safety information for 6-Aminopyridine-3-sulfonamide indicates that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

6-aminopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPQZDZQAWMEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332673
Record name 6-aminopyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridine-3-sulfonamide

CAS RN

57187-73-2
Record name 6-aminopyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloropyridine-3-sulfonic acid amide (200 mg, 1 mmol) was placed in a sealed tube with 2 mL 28% aq. NH4OH and heated to 110° C. for 4 h. The mixture was diluted with brine and the title compound was collected as a solid (120 mg, 67%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Morisawa, M Kataoka, H Nagahori… - Journal of Medicinal …, 1980 - ACS Publications
… nitropyridine-3-sulfonamide (13b) was prepared from 4-chloropyridine-3-sulfonamide (lib),7 and 6-nitropyridine-3-sulfonamide (13c) was prepared from 6-aminopyridine-3-sulfonamide (…
Number of citations: 22 pubs.acs.org
Y Demir, Z Köksal - Pharmacological reports, 2019 - Springer
Background Paraoxonase 1 (PON1) is an antiatherogenic and organophosphate hydrolyzer enzyme. It has important roles including protecting low density lipoprotein (LDL) against …
Number of citations: 57 link.springer.com
Y Demir, Z Köksal - Archives of physiology and biochemistry, 2022 - Taylor & Francis
… -2-sulfonamide (4), 5-(2-aminomethyl)thiophene-2-sulfonamide (5), 5-(2aminoethyl)thiophene-2-sulfonamide (6), 5-bromothiophene 2-sulfonamide (7), 6-aminopyridine-3-sulfonamide (…
Number of citations: 19 www.tandfonline.com
T He, J Liu, JP Wang - Analytica Chimica Acta, 2022 - Elsevier
… The standards of 3 SAs (6-aminopyridine-3-sulfonamide (APS), succinylsulfathiazole (SST) and p-toluenesulfonamide (TSA)) were from Macklin Inc (Shanghai, China). The standards of …
Number of citations: 2 www.sciencedirect.com
N Korkmaz, A Karadağ - 2014 - acikerisim.bartin.edu.tr
Background: Definitive treatment for cancer is not possible, however, the discovery of novel antiproliferative agents is needed. Coordination compounds have provides exciting the …
Number of citations: 2 acikerisim.bartin.edu.tr

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